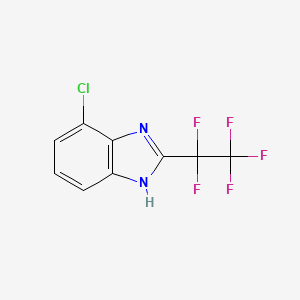
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole: is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a chlorine atom and a pentafluoroethyl group attached to the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole typically involves the reaction of 4-chloro-1H-benzimidazole with 1,1,2,2,2-pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Coupling Reactions: Palladium acetate, triphenylphosphine, and potassium carbonate in dimethylformamide.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of benzimidazole N-oxides.
Reduction Products: Formation of reduced benzimidazole derivatives.
Coupling Products: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for medicinal chemistry research.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being explored as potential therapeutic agents for various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
4-chloro-1H-benzimidazole: Lacks the pentafluoroethyl group, resulting in different chemical properties and biological activities.
2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
4-chloro-2-(trifluoromethyl)-1H-benzimidazole:
Uniqueness: The presence of both the chlorine atom and the pentafluoroethyl group in 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole imparts unique chemical properties, such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H4ClF5N2 |
|---|---|
Peso molecular |
270.58 g/mol |
Nombre IUPAC |
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4ClF5N2/c10-4-2-1-3-5-6(4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) |
Clave InChI |
WIVHXZCYJKCYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
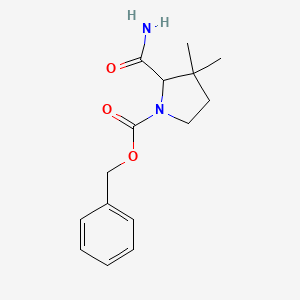

![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)
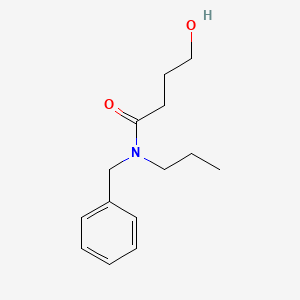
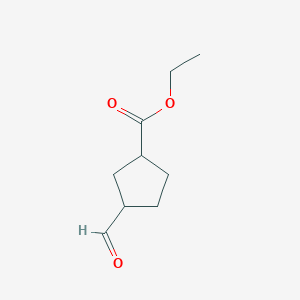
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
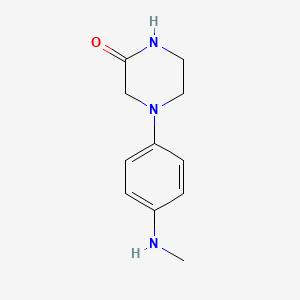
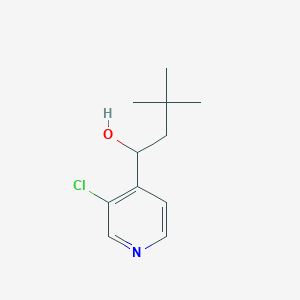
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
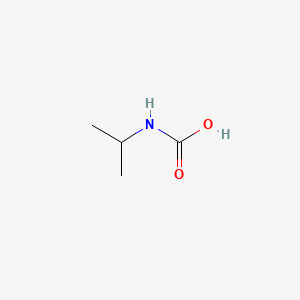
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
